molecular formula C19H16O5 B11656242 methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

Cat. No.: B11656242
M. Wt: 324.3 g/mol
InChI Key: RGTHKKIPJYHCBT-UHFFFAOYSA-N
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Description

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest for many researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

The use of green solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate

InChI

InChI=1S/C19H16O5/c1-12-8-15(23-11-18(21)22-2)19-14(13-6-4-3-5-7-13)10-17(20)24-16(19)9-12/h3-10H,11H2,1-2H3

InChI Key

RGTHKKIPJYHCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC

Origin of Product

United States

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